H-Thr-Arg-OH

Description

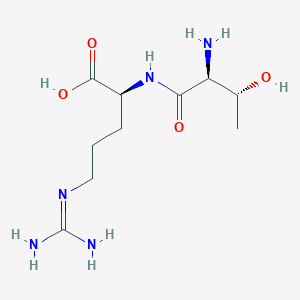

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N5O4/c1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13/h5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLXOQURIOCKIH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426800 | |

| Record name | L-Arginine, L-threonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13448-26-5 | |

| Record name | L-Arginine, L-threonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dipeptide H-Thr-Arg-OH: A Technical Guide to its Biological Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological function and mechanism of action of the dipeptide H-Thr-Arg-OH (Threonyl-Arginine). Due to a scarcity of direct research on the dipeptide, this document focuses on the well-documented biological activities of its constituent amino acids, L-Threonine and L-Arginine, which are released upon its likely hydrolysis in biological systems. The guide elucidates the pivotal role of L-Arginine in modulating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Furthermore, the biological significance of L-Threonine in cellular metabolism and signaling is explored. This whitepaper presents key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

The dipeptide this compound, chemically known as Threonyl-Arginine, is a molecule composed of the amino acids L-Threonine and L-Arginine. While it is recognized as a metabolite, specific biological functions and mechanisms of action attributed directly to the dipeptide are not extensively documented in current scientific literature. It is widely understood that small peptides are often rapidly hydrolyzed into their constituent amino acids by peptidases in the body. Therefore, the biological effects of this compound are predominantly considered to be the sum of the individual actions of L-Threonine and L-Arginine.

This guide will primarily focus on the well-established roles of L-Arginine as a critical signaling molecule, particularly its activation of the mTOR pathway, which is fundamental to cellular growth and anabolism. The contributions of L-Threonine to cellular processes will also be discussed.

Biological Function and Mechanism of Action

The biological activities of this compound are best understood by examining its constituent amino acids.

L-Arginine: A Key Modulator of mTOR Signaling

L-Arginine is a semi-essential amino acid with diverse physiological roles, including its function as a precursor for the synthesis of nitric oxide, creatine, and polyamines. Crucially, L-Arginine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis.

The activation of mTOR by L-Arginine can occur through several proposed mechanisms, primarily converging on the mTORC1 complex. One key pathway involves the G protein-coupled receptor, Class C, group 6, subtype A (GPRC6A), which senses extracellular L-Arginine. This can initiate a signaling cascade through PI3K/AKT, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream effectors such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[1]

Another mechanism suggests that L-Arginine can stimulate mTORC1 in a nitric oxide (NO)-dependent manner. L-Arginine is the substrate for nitric oxide synthase (NOS) to produce NO. Increased NO levels can then lead to the phosphorylation and activation of mTOR and its downstream targets.[2]

L-Threonine: Essential for Metabolism and Cellular Function

L-Threonine is an essential amino acid necessary for protein synthesis and is a key component of mucins, which are important for gut health.[3] L-Threonine also plays a role in signaling pathways that regulate cell proliferation and differentiation, particularly in embryonic stem cells.[4][5][6] It has been shown to stimulate the G1/S phase transition of mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC pathways.[4][7]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of L-Arginine on the mTOR signaling pathway.

Table 1: Effect of L-Arginine on mTOR Pathway Phosphorylation in C2C12 Myotubes

| Treatment | Concentration | Duration | Phosphorylated Protein | Fold Change (vs. Control) | Reference |

| L-Arginine | 1 mM | 36 h | p-mTOR (Thr2446) | ~1.5 | [2] |

| L-Arginine | 1 mM | 36 h | p-p70S6K (Thr389) | ~2.0 | [2] |

| L-Arginine | 5 mM | 15 min | p-4E-BP1 | Significant Increase | [1] |

| L-Arginine | 5 mM | 15 min | p-S6K1 | Significant Increase | [1] |

*Approximate fold change interpreted from graphical data.

Table 2: Effect of L-Arginine on Porcine Trophectoderm (pTr2) Cell Growth and mTOR Signaling

| L-Arginine Concentration | Cell Growth (Fold Change vs. 10 µM) | p-mTOR Abundance (Fold Change vs. 10 µM) | p-p70S6K Abundance (Fold Change vs. 10 µM) | Reference |

| 50 µM | ~4.0 | - | - | [8] |

| 100 µM | ~5.0 | ~2.0 | ~1.5 | [8] |

| 200 µM | ~6.0 | - | - | [8] |

| 350 µM | ~6.5 | ~3.0 | ~2.3 | [8] |

Experimental Protocols

In Vitro Activation of mTOR Signaling in C2C12 Myotubes by L-Arginine

This protocol is adapted from studies investigating the stimulatory effect of L-Arginine on protein synthesis in skeletal muscle cells.[1]

Objective: To assess the activation of the mTOR signaling pathway in differentiated C2C12 cells in response to L-Arginine treatment by measuring the phosphorylation of key downstream targets.

Materials:

-

Mouse C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

L-Arginine

-

Amino acid-free medium

-

PI3K inhibitor (e.g., LY294002)

-

AKT inhibitor (e.g., MK-2206)

-

mTORC1 inhibitor (e.g., rapamycin)

-

GPRC6A antagonist (e.g., calindol)

-

RIPA buffer with phosphatase and protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-p-4E-BP1, anti-4E-BP1, anti-p-S6K1, anti-S6K1, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum.

-

Maintain in differentiation medium for 4-6 days to form myotubes.

-

-

Amino Acid Starvation and Inhibitor Pre-treatment:

-

Starve the differentiated C2C12 myotubes of serum and amino acids for 3.5 hours.

-

For inhibitor studies, pre-incubate the cells with the respective inhibitors (e.g., 25 µM calindol for 30 minutes) during the starvation period.

-

-

L-Arginine Stimulation:

-

Following starvation, incubate the myotubes with amino acid-free medium supplemented with 5 mM L-Arginine for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total 4E-BP1 and S6K1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels or a loading control like GAPDH.

-

Analysis of Protein Phosphorylation by Western Blot

This is a general protocol for the detection of protein phosphorylation.

Objective: To qualitatively and semi-quantitatively measure the phosphorylation state of a target protein in cell lysates.

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the previous protocol.

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): To detect the total amount of the target protein, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein, following the manufacturer's protocol for the stripping buffer.

Visualizations

Signaling Pathways

Caption: L-Arginine mTOR Signaling Pathway.

Experimental Workflow

Caption: Western Blot Workflow for Phosphorylation Analysis.

Conclusion

While direct evidence for the biological activity of the dipeptide this compound is limited, a comprehensive understanding of its function can be inferred from the well-documented roles of its constituent amino acids, L-Threonine and L-Arginine. L-Arginine, in particular, is a potent activator of the mTOR signaling pathway, a central hub for the regulation of cell growth, proliferation, and protein synthesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the potential therapeutic applications of modulating these pathways. Further research is warranted to determine if this compound possesses any unique biological activities independent of its hydrolysis into individual amino acids.

References

- 1. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Thr-Arg-OH (Threonyl-Arginine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Thr-Arg-OH, a dipeptide comprised of L-threonine and L-arginine, is a naturally occurring metabolite. While its specific biological roles and the history of its discovery are not extensively documented in dedicated scientific literature, its constituent amino acids are integral to numerous physiological processes. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, probable synthesis and characterization methodologies, and potential biological significance based on the known functions of arginine-containing peptides. This document aims to serve as a foundational resource for researchers investigating this and similar dipeptides.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological functions, acting as hormones, neurotransmitters, and signaling molecules. The dipeptide this compound consists of L-threonine, an essential amino acid with a polar uncharged side chain, and L-arginine, a conditionally essential amino acid with a positively charged guanidinium group. The unique properties of these constituent residues suggest that this compound may play a role in cellular signaling and metabolism. While the history of its specific discovery is not well-documented, the general history of peptide research began in the early 20th century, with the discovery of secretin in 1902 marking a pivotal moment[1]. The subsequent elucidation of peptide structures and the development of synthesis methods, notably the solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s, paved the way for the study of countless peptides[1].

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with data primarily sourced from the PubChem database.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁N₅O₄ | [2] |

| Molecular Weight | 275.31 g/mol | [2] |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [2] |

| CAS Number | 13448-26-5 | [2] |

| Appearance | Solid (Predicted) | [2] |

| LogP (calculated) | -4.31 | [2] |

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides of this length. The general workflow is as follows:

-

Resin Selection and Loading: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Arg(Pbf)-OH, would be the starting point. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidinium side chain of arginine.

-

Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the arginine residue is removed using a base, typically a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).

-

Coupling: The next amino acid, Fmoc-Thr(tBu)-OH (with the hydroxyl group of threonine protected by a tert-butyl group), is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and then coupled to the deprotected N-terminus of the resin-bound arginine.

-

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (Pbf and tBu) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

References

H-Thr-Arg-OH synthesis pathway and precursors

This in-depth technical guide provides a comprehensive overview of the synthesis pathway and precursors for the dipeptide H-Thr-Arg-OH. Designed for researchers, scientists, and drug development professionals, this document details the prevalent solid-phase peptide synthesis (SPPS) methodology, outlining the necessary precursors, reagents, and experimental protocols. Quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams.

Introduction

The synthesis of peptides such as this compound is a cornerstone of various research and development activities in the fields of biochemistry and pharmacology. The most common and efficient method for its chemical synthesis is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This guide will focus on the Fmoc/tBu strategy for the synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound via SPPS commences from the C-terminus (Arginine) and proceeds to the N-terminus (Threonine). The general workflow involves the following key stages:

-

Resin Preparation and First Amino Acid Attachment: The synthesis is initiated on a solid support, typically a Wang resin, to which the first amino acid, Arginine, is anchored.

-

Fmoc Deprotection: The temporary Nα-Fmoc protecting group on the attached Arginine is removed to expose a free amine for the subsequent coupling reaction.

-

Peptide Bond Formation (Coupling): The next amino acid, Threonine, with its Nα-amino group protected by Fmoc and its side chain protected, is activated and coupled to the free amine of the resin-bound Arginine.

-

Final Fmoc Deprotection: The Fmoc group from the N-terminal Threonine is removed.

-

Cleavage and Global Deprotection: The completed dipeptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acidic cocktail.

-

Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and HPLC analysis.

Precursors and Reagents

The successful synthesis of this compound relies on the appropriate selection of protected amino acid precursors and reagents for each step of the SPPS cycle.

Amino Acid Precursors

For the Fmoc/tBu synthesis strategy, the following Nα-Fmoc protected amino acids with acid-labile side-chain protection are required:

| Amino Acid | Precursor | Side-Chain Protecting Group | Rationale for Protection |

| Arginine (Arg) | Fmoc-Arg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | The guanidinium group of arginine is highly basic and requires protection to prevent side reactions during coupling. The Pbf group is a standard, acid-labile protecting group that is readily cleaved by TFA.[1] |

| Threonine (Thr) | Fmoc-Thr(tBu)-OH | tBu (tert-butyl) | The hydroxyl group in the threonine side chain is nucleophilic and can undergo undesired acylation during coupling. The tBu ether is a standard acid-labile protecting group for this functionality. |

Key Reagents and Solvents

The following table summarizes the essential reagents and solvents utilized throughout the synthesis process:

| Reagent/Solvent | Function |

| Wang Resin | Solid support for peptide assembly, allowing for easy filtration and washing. The linker is cleaved by strong acid (TFA).[2] |

| N,N-Dimethylformamide (DMF) | Primary solvent for swelling the resin, and for deprotection and coupling reactions.[3] |

| Dichloromethane (DCM) | Solvent used for resin washing and during the cleavage step. |

| Piperidine | A secondary amine used as a 20% solution in DMF for the removal of the Fmoc protecting group.[4] |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A common coupling reagent used to activate the carboxylic acid of the incoming Fmoc-amino acid.[3] |

| HOBt (Hydroxybenzotriazole) | An additive used with coupling reagents to suppress racemization and improve coupling efficiency. |

| DIC (N,N'-Diisopropylcarbodiimide) | A carbodiimide-based coupling reagent that can be used as an alternative to HBTU. |

| DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic base used during the coupling step to neutralize protonated species and facilitate the reaction.[5] |

| Trifluoroacetic Acid (TFA) | A strong acid used in the final cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[2][6] |

| Triisopropylsilane (TIS) | A scavenger used in the cleavage cocktail to trap reactive cationic species generated during deprotection, thus preventing side reactions. |

| Water | A component of the cleavage cocktail that can also act as a scavenger. |

| Diethyl ether (cold) | Used to precipitate the crude peptide after cleavage.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the manual solid-phase synthesis of this compound on a laboratory scale.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH)

This protocol describes the attachment of the first amino acid to the Wang resin.

Quantitative Parameters:

| Parameter | Value |

| Resin | Wang Resin |

| First Amino Acid | Fmoc-Arg(Pbf)-OH |

| Molar Excess of Amino Acid | 1.5 - 2.5 equivalents (relative to resin loading) |

| Coupling Reagent | DIC (1.0 equivalent relative to amino acid) |

| Additive | HOBt (1.0 equivalent relative to amino acid) |

| Catalyst | DMAP (0.1 equivalents relative to resin loading) |

| Solvent | DMF |

| Reaction Time | 4 - 18 hours |

| Temperature | Room Temperature |

Procedure:

-

Swell the Wang resin in DMF (approx. 10 mL/g of resin) for 15-30 minutes in a reaction vessel.[3]

-

Drain the DMF.

-

In a separate flask, dissolve Fmoc-Arg(Pbf)-OH (1.5-2.5 eq.) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.

-

Add the dissolved amino acid and HOBt to the resin.

-

Add DIC (1.5-2.5 eq.) to the resin mixture.

-

In a separate flask, dissolve DMAP (0.1 eq.) in a minimal amount of DMF and add it to the reaction mixture.

-

Agitate the mixture for 4-18 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

SPPS Cycle for the Addition of Threonine

This cycle consists of Fmoc deprotection followed by the coupling of the next amino acid.

Quantitative Parameters:

| Parameter | Value |

| Reagent | 20% Piperidine in DMF |

| Reaction Time | 10 minutes (repeated twice) |

| Temperature | Room Temperature |

Procedure:

-

Add 20% piperidine in DMF to the resin-bound peptide.

-

Agitate for 10 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]

Quantitative Parameters:

| Parameter | Value |

| Amino Acid | Fmoc-Thr(tBu)-OH |

| Molar Excess of Amino Acid | 5 equivalents |

| Coupling Reagent | HBTU (5 equivalents) |

| Base | DIPEA (10 equivalents) |

| Solvent | DMF |

| Reaction Time | 40 minutes |

| Temperature | Room Temperature |

Procedure:

-

In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (5 eq.) with HBTU (5 eq.) and DIPEA (10 eq.) in DMF for approximately 5 minutes.[5]

-

Add the activated amino acid solution to the deprotected resin-bound arginine.

-

Agitate the mixture for 40 minutes at room temperature.[5]

-

Drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

A small sample of the resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction.[3]

Final Cleavage and Deprotection

This protocol describes the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting groups.

Quantitative Parameters:

| Parameter | Value |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) |

| Reaction Time | 1 - 2 hours |

| Temperature | Room Temperature |

Procedure:

-

Perform a final Fmoc deprotection on the N-terminal Threonine as described in section 4.2.1.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x), and dry the resin.[3]

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL/g of resin).

-

Agitate the mixture at room temperature for 1-2 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the crude peptide with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes the expected yields for a standard laboratory-scale synthesis of a short peptide like this compound. It is important to note that actual yields can vary depending on the specific conditions, scale, and purification efficiency.

| Synthesis Stage | Parameter | Typical Value |

| Resin Loading | Loading of first amino acid (Arg) | 0.4 - 0.8 mmol/g |

| Coupling Efficiency | Per coupling step | > 99% |

| Overall Crude Yield | Based on initial resin loading | 70 - 90% |

| Final Purity (after HPLC) | Purity of the final peptide | > 95% |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis of this compound.

Conclusion

The solid-phase synthesis of this compound using the Fmoc/tBu strategy is a robust and well-established method that allows for the efficient production of this dipeptide in high purity. By carefully selecting the appropriate precursors and reagents, and by following standardized protocols for coupling, deprotection, and cleavage, researchers can reliably obtain the target peptide for a wide range of applications in scientific research and drug development. The quantitative data and workflows provided in this guide serve as a comprehensive resource for the successful synthesis of this compound.

References

- 1. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

A Framework for Investigating Novel Dipeptide Signaling Molecules: The Case of Threonyl-Arginine (Thr-Arg)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of scientific literature yields no specific, well-characterized role for the Threonyl-Arginine (Thr-Arg) dipeptide as a distinct cellular signaling molecule. Therefore, this technical guide provides a comprehensive framework for the study of novel dipeptide signaling, using Thr-Arg as a hypothetical candidate. The methodologies, data presentation formats, and signaling pathway models presented herein are based on established principles and examples from related, well-characterized signaling molecules to serve as a valuable resource for investigating putative dipeptide modulators.

Introduction to Dipeptides as Signaling Molecules

Dipeptides, composed of two amino acids joined by a peptide bond, have traditionally been viewed as simple products of protein degradation or metabolic intermediates. However, a growing body of evidence reveals their function as potent and specific signaling molecules involved in a multitude of physiological processes.[1] These small molecules can regulate cellular functions ranging from metabolic reprogramming and immune responses to neurotransmission.[1][2] The discovery of dipeptides and their cyclic variants acting as quorum sensing molecules in bacteria and as modulators of key signaling hubs like the Target of Rapamycin (TOR) complex in plants and yeast underscores their importance across different biological kingdoms.[2][3] This guide outlines a systematic approach to elucidate the potential signaling role of a novel dipeptide, using the hypothetical candidate Thr-Arg.

Proposed Research Workflow for a Novel Dipeptide

Investigating a novel dipeptide requires a multi-stage approach, from initial characterization to in vivo validation. The following workflow provides a logical progression for assessing the signaling capabilities of a candidate like Thr-Arg.

Caption: A logical workflow for the investigation of a novel dipeptide signaling molecule.

Hypothetical Signaling Role of Thr-Arg: The mTOR Pathway

Given that both arginine and threonine are known to influence the mammalian Target of Rapamycin (mTOR) signaling pathway, a primary hypothesis is that the Thr-Arg dipeptide could act as a modulator of this critical cellular hub.[4][5] Arginine itself can activate mTORC1, a key complex in the pathway that promotes protein synthesis and cell growth.[5][6] The Arg-Arg dipeptide has also been shown to activate the mTOR pathway in bovine mammary epithelial cells, suggesting that dipeptidic forms of arginine can be potent signaling cues.[6][7]

The proposed mechanism involves the transport of Thr-Arg into the cell, potentially via oligopeptide transporters like PepT2, followed by interaction with intracellular components that sense amino acid availability, ultimately leading to the activation of mTORC1.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between the Neutralizing Peptide H-Arg-Thr-Arg-OH and Pro-Gly-Pro (PGP) Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-Glycine-Proline (PGP) peptides are collagen-derived matrikines that function as potent neutrophil chemoattractants, playing a significant role in the inflammatory cascade of various diseases, including chronic obstructive pulmonary disease (COPD). The tripeptide Arginine-Threonine-Arginine (RTR), a complementary peptide designed based on molecular recognition theory, acts as a direct antagonist to PGP. This guide provides a comprehensive overview of the RTR-PGP interaction, summarizing the mechanism of action, the associated signaling pathways, and detailed experimental protocols for studying this critical peptide-peptide interaction. While direct quantitative binding data is not extensively published, this document compiles the established functional consequences and provides methodologies for its characterization.

Introduction: The Role of PGP and RTR in Inflammation

During tissue injury and inflammation, extracellular matrix proteins, particularly collagen, are degraded by proteinases like matrix metalloproteinases (MMPs) and neutrophil elastase. This degradation releases bioactive fragments known as matrikines. The tripeptide Proline-Glycine-Proline (PGP) is a primary matrikine generated from this process[1][2].

PGP, and its more stable and potent acetylated form (acPGP), acts as a damage-associated molecular pattern (DAMP)[3][4]. It functions as a chemoattractant, recruiting neutrophils to the site of injury or inflammation. This process is mediated through the C-X-C motif chemokine receptor 2 (CXCR2), a G protein-coupled receptor expressed on immune cells and airway epithelial cells[2][3][5]. The persistent presence of PGP can create a self-perpetuating inflammatory cycle, leading to chronic inflammation and tissue damage, as seen in diseases like COPD and smoke-induced emphysema[2][3].

The peptide L-Arginine-L-Threonine-L-Arginine (H-Arg-Thr-Arg-OH, hereafter referred to as RTR) was developed as a complementary peptide antagonist to PGP[6]. RTR directly binds to PGP and acPGP, neutralizing their chemotactic activity and preventing their interaction with the CXCR2 receptor[2][6]. This neutralizing action has demonstrated therapeutic potential by reducing neutrophil infiltration and mitigating inflammation in preclinical models of emphysema and corneal injury[2][3][7].

Mechanism of Action: Neutralization of PGP Signaling

The core of the interaction is the direct binding of the RTR peptide to the PGP peptide. This binding event sterically hinders PGP from docking with its receptor, CXCR2.

The PGP-CXCR2 Signaling Pathway

The pro-inflammatory effects of PGP are initiated by its binding to the CXCR2 receptor. This interaction triggers a downstream signaling cascade characteristic of chemokine receptors, leading to cellular responses such as chemotaxis, activation, and release of inflammatory mediators. Key steps in this pathway include:

-

Receptor Activation: PGP or acPGP binds to CXCR2 on the surface of neutrophils or epithelial cells[3][8].

-

G-Protein Coupling: This binding activates intracellular heterotrimeric G-proteins.

-

Downstream Effectors: Activation of downstream signaling molecules, including Rac1, p21-activated kinase (PAK), and extracellular signal-regulated kinase (ERK), is initiated[9].

-

Cellular Response: This cascade culminates in actin reorganization, leading to cell migration (chemotaxis) towards the PGP gradient, and the release of other pro-inflammatory molecules like Interleukin-8 (IL-8) and MMP-9[2][3].

Inhibition by RTR

RTR disrupts this pathway at the initial step. By binding directly to PGP/acPGP in the extracellular space, RTR effectively sequesters the ligand, making it unavailable to bind to CXCR2. This prevents receptor activation and abrogates the entire downstream inflammatory cascade[2][8].

Figure 1. RTR neutralization of the PGP-CXCR2 signaling pathway.

Quantitative Data on RTR-PGP Interaction

A thorough review of publicly available scientific literature did not yield specific quantitative binding affinities (e.g., Dissociation Constant, Kd) or kinetic parameters (kon, koff) for the direct interaction between RTR and PGP peptides. The existing research has predominantly focused on the functional outcomes of the interaction. The table below summarizes the type of data found in key studies, which is primarily functional inhibition data rather than direct binding metrics.

| Parameter | Peptide System | Experimental Model | Finding | Reference |

| Chemotaxis Inhibition | PGP vs. RTR | In vitro neutrophil migration assay | RTR significantly impedes PGP-induced neutrophil chemotaxis. | [5][6] |

| Inflammation Reduction | PGP vs. RTR | Murine model of smoke-induced emphysema | RTR treatment prevents PGP-induced lung inflammation and emphysema development. | [3][6] |

| Neutrophil Infiltration | PGP vs. RTR | Rabbit model of corneal alkali-injury | RTR treatment reduces neutrophil invasion into the cornea. | [7] |

| Neutrophil Activation | PGP vs. RTR | In vivo murine model | RTR prevents the migration and activation of neutrophils induced by PGP. | [6] |

Table 1. Summary of Functional Data for the RTR-PGP Interaction.

Experimental Protocols

Characterizing the interaction between RTR and PGP peptides requires a combination of techniques to assess direct binding and functional consequences. Below are detailed, generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics and affinity.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the RTR-PGP interaction.

Methodology:

-

Ligand Immobilization:

-

One peptide (e.g., PGP, the "ligand") is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Inject the PGP peptide (typically 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without the peptide to allow for background signal subtraction.

-

-

Analyte Interaction:

-

The second peptide (e.g., RTR, the "analyte") is prepared in a series of concentrations (e.g., ranging from low nM to high µM) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the RTR solutions at a constant flow rate over both the ligand and reference flow cells.

-

The "association" phase is monitored as RTR binds to the immobilized PGP.

-

Following the association phase, switch back to flowing only the running buffer to monitor the "dissociation" phase.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected by subtracting the signal from the reference flow cell.

-

Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd (where Kd = koff / kon).

-

Figure 2. General experimental workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the RTR-PGP interaction.

Methodology:

-

Sample Preparation:

-

Dissolve both RTR and PGP peptides in the exact same buffer (e.g., PBS) to minimize heats of dilution. Dialysis is recommended.

-

Degas all solutions thoroughly before use.

-

Typically, the peptide with higher solubility is placed in the syringe (the "ligand," e.g., RTR) at a concentration 10-15 times that of the peptide in the sample cell (the "macromolecule," e.g., PGP). A starting concentration for PGP in the cell could be 10-100 µM.

-

-

Titration:

-

Fill the ITC sample cell with the PGP solution and the injection syringe with the RTR solution.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the RTR solution into the PGP solution while stirring.

-

The heat change associated with each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol).

-

Plot the heat per injection against the molar ratio of RTR to PGP.

-

Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine n, Kd, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

In Vitro Neutrophil Chemotaxis Assay

This functional assay measures the ability of RTR to inhibit the migration of neutrophils towards a PGP chemoattractant gradient.

Objective: To quantify the inhibitory effect of RTR on PGP-induced neutrophil chemotaxis.

Methodology:

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™).

-

Resuspend the isolated neutrophils in an appropriate assay medium (e.g., HBSS with 0.1% BSA).

-

-

Chemotaxis Setup (Boyden Chamber Assay):

-

Use a multi-well chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

In the lower wells, add the chemoattractant solutions:

-

Control: Assay medium only.

-

Positive Control: PGP peptide (e.g., 25 µg/mL).

-

Test Condition: PGP peptide pre-incubated with varying concentrations of RTR peptide for 30-60 minutes at 37°C.

-

-

Place the membrane over the lower wells.

-

Add the neutrophil suspension (e.g., 2x105 cells) to the top of the membrane, directly above each lower well.

-

-

Incubation and Analysis:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Quantify the number of migrated cells per well by microscopy and image analysis.

-

-

Data Interpretation:

-

Compare the number of migrated cells in the RTR-treated conditions to the PGP-only positive control to determine the extent of inhibition. An IC50 value for RTR can be calculated.

-

Conclusion

The interaction between the neutralizing peptide RTR and the pro-inflammatory matrikine PGP represents a targeted therapeutic strategy for inflammatory diseases driven by collagen breakdown. RTR acts as a direct antagonist, binding to PGP and preventing its activation of the CXCR2 signaling pathway, thereby dampening neutrophil-mediated inflammation. While quantitative binding data remains to be fully elucidated in published literature, the functional consequences of this interaction are well-documented. The experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate the kinetics, thermodynamics, and functional efficacy of this and similar peptide-based antagonist systems.

References

- 1. researchgate.net [researchgate.net]

- 2. L-arginine-threonine-arginine (RTR) tetramer peptide inhibits ulceration in the alkali-injured rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Induction of lung emphysema is prevented by L-arginine-threonine-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of lung emphysema is prevented by l-arginine-threonine-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Taming Peptides with Peptides: Neutralizing Proline-Glycine-Proline with l-Arginine-Threonine-Arginine to Treat Cigarette Smoke–induced Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vivo Stability and Metabolism of H-Thr-Arg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in- vivo stability and metabolism of the dipeptide H-Thr-Arg-OH (Threonyl-Arginine). Due to the limited direct research on this specific dipeptide, this guide synthesizes information on the metabolic fates of its constituent amino acids, threonine and arginine, and draws parallels from the known pharmacokinetics of similar dipeptides. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of peptide-based therapeutics, offering insights into the anticipated behavior of this compound in a biological system.

Introduction

Dipeptides, such as this compound, represent a growing area of interest in drug development due to their potential for high specificity and biological activity. Understanding the in vivo stability and metabolic pathways of these molecules is critical for predicting their pharmacokinetic profiles, bioavailability, and potential therapeutic efficacy. This compound is composed of L-threonine, an essential amino acid with a hydroxyl group, and L-arginine, a semi-essential amino acid with a basic guanidinium group. These residues confer distinct physicochemical properties that are expected to influence the dipeptide's absorption, distribution, metabolism, and excretion (ADME).

Predicted In Vivo Stability and Metabolism

Absorption and Distribution

Small peptides like this compound are primarily absorbed in the small intestine via peptide transporters such as PEPT1. Following absorption, they enter the systemic circulation. The volume of distribution for peptides is generally small and often limited to the extracellular space. Due to their hydrophilic nature, peptides typically do not readily cross cell membranes without specific transport mechanisms.

Metabolism and Clearance

The primary route of metabolism for dipeptides is enzymatic hydrolysis by peptidases present in various tissues and in the blood. The peptide bond in this compound would be cleaved to release free L-threonine and L-arginine, which then enter their respective metabolic pathways.

-

Threonine Metabolism : In humans, threonine is primarily metabolized to α-ketobutyrate. In many other animals, it is converted to pyruvate via threonine dehydrogenase. Threonine can also undergo O-phosphorylation.[1][2]

-

Arginine Metabolism : Arginine is a substrate for several key enzymes, including nitric oxide synthases (NOS), arginases, and arginine decarboxylase.[3][4] These pathways lead to the production of nitric oxide, urea, ornithine, and agmatine, respectively.

The clearance of dipeptides from plasma is generally rapid and is primarily a function of tissue uptake and hydrolysis.[5] The kidneys and liver are major sites of dipeptide clearance.[2]

Quantitative Data for Comparative Dipeptides

To provide a quantitative estimate for the in vivo stability of this compound, data from studies on other dipeptides are presented in the table below. It is important to note that the structure of the dipeptide significantly influences its clearance rate.[6]

| Dipeptide | Clearance Rate (mL/min/kg) | Half-life (t½) | Species | Reference |

| Gly-Gln | 42.9 ± 3.28 | - | Rat | [6] |

| Gln-Ala | 278 ± 70.7 | - | Rat | [6] |

| Gly-Leu | - | Shorter than Gly-Gly | Rat | [5] |

| Gly-Sar | - | Longer than Gly-Gly | Rat | [5] |

Data presented as mean ± SD where available.

Given that this compound contains a basic amino acid (arginine), its clearance may be influenced by specific transporters and peptidases that recognize this feature. Arginine-rich peptides have been noted for their stability in certain contexts.[7]

Key Signaling Pathways

The metabolic products of this compound, L-threonine and L-arginine, are known to modulate several important signaling pathways.

mTOR Signaling Pathway

Both threonine and arginine are involved in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[8] Amino acids signal to mTORC1, a key complex in this pathway.[2][9]

Nitric Oxide Synthesis Pathway

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][7][10] This conversion is catalyzed by nitric oxide synthases (NOS).[7]

Experimental Protocols

The following sections outline generalized experimental protocols for investigating the in vivo stability and metabolism of this compound.

In Vivo Pharmacokinetic Study

This protocol describes a typical workflow for determining the pharmacokinetic profile of a dipeptide in an animal model.

Methodology:

-

Animal Model: Sprague-Dawley rats are a commonly used model.

-

Dosing: Administer a known concentration of this compound via intravenous (for direct circulation data) or oral (for absorption and bioavailability data) route.

-

Blood Sampling: Collect blood samples from the jugular or tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Sample Preparation:

-

Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile.

-

Solid-Phase Extraction (SPE): Use a mixed-mode or reverse-phase SPE cartridge to isolate the dipeptide and its potential metabolites from the plasma matrix.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its predicted metabolites (L-threonine and L-arginine).

-

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of the dipeptide's stability in a biological matrix.

Methodology:

-

Incubation: Incubate this compound at a known concentration in fresh plasma (e.g., human, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic degradation by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent.

-

Sample Preparation and Analysis: Follow the sample preparation and LC-MS/MS analysis steps outlined in the in vivo protocol (Section 4.1).

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and calculate the in vitro half-life.

Conclusion

While direct experimental data for this compound is limited, this guide provides a robust framework for understanding its likely in vivo stability and metabolism. The dipeptide is expected to be rapidly cleared from circulation via enzymatic hydrolysis into its constituent amino acids, L-threonine and L-arginine. These amino acids subsequently participate in well-established metabolic and signaling pathways, including the mTOR and nitric oxide synthesis pathways. The provided experimental protocols offer a starting point for researchers to conduct specific studies to elucidate the precise pharmacokinetic and pharmacodynamic properties of this compound. Further research is warranted to provide definitive quantitative data for this and other therapeutically promising dipeptides.

References

- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prisysbiotech.com [prisysbiotech.com]

- 7. Stable polyplexes based on arginine-containing oligopeptides for in vivo gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Safety and Toxicological Profile of H-Thr-Arg-OH: A Technical Guide

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. There is a significant lack of publicly available safety and toxicological data specifically for the dipeptide H-Thr-Arg-OH (Threonyl-Arginine). Therefore, this document utilizes the well-documented safety profile of L-Arginine, one of its constituent amino acids, as a surrogate to provide an illustrative framework. The data presented herein pertains to L-Arginine and should not be directly extrapolated to this compound without independent verification and specific testing of the dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids Threonine and Arginine. While its specific applications are not widely documented in public literature, peptides of this nature are of interest in various fields, including pharmaceuticals and cosmetics. A thorough understanding of the safety and toxicological profile is paramount for any further development. This guide provides a comprehensive overview based on the available data for L-Arginine, offering a template for the type of information required for a complete safety assessment of this compound.

Chemical and Physical Properties (this compound)

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | PubChem |

| Molecular Formula | C10H21N5O4 | PubChem |

| Molecular Weight | 275.31 g/mol | PubChem[1] |

| Synonyms | Thr-Arg, Threonylarginine | PubChem[1] |

Toxicological Data Summary (Based on L-Arginine)

The following tables summarize key toxicological endpoints for L-Arginine. This data provides a preliminary indication of the potential safety profile of its derivatives, but it is not a substitute for specific testing of this compound.

Acute Toxicity

Table 1: Acute Toxicity of L-Arginine

| Species | Route of Administration | LD50 (mg/kg) | Observations |

| Rat | Oral | 12,400 | Data for Arginine.[2] |

| Mouse | Intravenous | 1,140 | Data for a related amino acid, Cysteine, for illustrative purposes.[3] |

Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity of L-Arginine

| Species | Duration | Route | NOAEL (g/kg/day) | Observations |

| Rat | 13 weeks | Oral (in diet) | Male: 3.3, Female: 3.9 | No treatment-related adverse effects observed.[2][4] |

| Rat | 28 days | Gavage | 2.0 | No adverse effects noted.[2] |

Genotoxicity

Peptides and their derivatives are generally considered non-genotoxic and may not always require a full battery of genotoxicity tests.[5] However, for novel compounds, a standard assessment is often performed. While specific studies on this compound are unavailable, L-Arginine has not been shown to be genotoxic. In cases of chronic exposure to certain heavy metals like cadmium, L-arginine has demonstrated protective effects against genotoxicity.[6]

Table 3: Standard Genotoxicity Test Battery

| Assay | Test System | Typical Result for Amino Acids |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | Non-mutagenic |

| In vitro Chromosomal Aberration | Mammalian cells (e.g., CHO) | No significant aberrations |

| In vivo Micronucleus Test | Rodent hematopoietic cells | Negative |

Skin and Eye Irritation

L-Arginine is generally not considered to be a skin or eye irritant.[2] Studies on arginine-derivative surfactants indicate they have a lower irritation potential than conventional surfactants.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following are examples of protocols that would be used to assess the safety of a substance like this compound.

Protocol: Acute Oral Toxicity (as per OECD 423)

-

Test System: Typically, female rats are used. Animals are fasted prior to dosing.

-

Method: A starting dose (e.g., 2000 mg/kg) is administered to a single animal. If the animal survives, two more animals are dosed. The substance is administered orally by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.

-

Endpoint: The LD50 is calculated based on the number of mortalities at specific dose levels.

Protocol: In Vivo Micronucleus Test (as per OECD 474)

-

Test System: Typically, mice or rats of both sexes.

-

Method: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A positive and negative control group are also included.

-

Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.

-

Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the negative control indicates a positive result.

Signaling Pathways and Mechanistic Insights

L-Arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems.[8] The enzyme nitric oxide synthase (NOS) catalyzes this reaction. Any assessment of this compound should consider its potential to influence this pathway.

Caption: The enzymatic conversion of L-Arginine to Nitric Oxide and L-Citrulline by NOS.

Experimental and Logical Workflows

The logical workflow for assessing the genotoxicity of a novel peptide is a stepwise process.

Caption: A typical workflow for evaluating the genotoxic potential of a new chemical entity.

Conclusion

While a definitive safety profile for this compound cannot be constructed without specific experimental data, the information available for L-Arginine suggests that the dipeptide is likely to have a low order of acute toxicity and is unlikely to be a genotoxic or irritant compound. However, this assumption must be confirmed through a rigorous toxicological evaluation of this compound itself. The experimental designs and pathways described in this guide provide a comprehensive framework for conducting such an assessment.

References

- 1. L-threonyl-L-arginine | C10H21N5O4 | CID 7016110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Cysteïne - Wikipedia [nl.wikipedia.org]

- 4. Thirteen-week oral toxicity study of L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ameliorative effects of L-arginine on testicular and genotoxic toxicity induced by chronic exposure to cadmium chloride in male murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of eye and skin irritation of arginine-derivative surfactants using different in vitro endpoints as alternatives to the in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Endogenous Levels of Threonyl-Arginine (Thr-Arg)

Disclaimer: Scientific literature extensively covers the natural sources, endogenous levels, and biological roles of the amino acids L-Threonine (Thr) and L-Arginine (Arg). However, specific data on the dipeptide Threonyl-Arginine (Thr-Arg) is exceedingly scarce in publicly available research. This guide synthesizes the available information on its constituent amino acids as a proxy and outlines methodologies for the potential study of the Thr-Arg dipeptide.

Natural Sources of Thr-Arg and its Constituent Amino Acids

Table 1: Natural Food Sources of L-Threonine and L-Arginine

| Food Source | L-Threonine Content ( g/100g ) | L-Arginine Content ( g/100g ) |

| Animal-Based | ||

| Turkey Breast | ~1.2 | ~2.2 |

| Chicken Breast | ~1.1 | ~1.9 |

| Pork Loin | ~1.0 | ~1.8 |

| Beef (ground, 90% lean) | ~0.9 | ~2.0 |

| Salmon | ~1.0 | ~1.7 |

| Eggs (whole, raw) | ~0.6 | ~0.7 |

| Milk (whole) | ~0.2 | ~0.1 |

| Cheese (Cheddar) | ~0.7 | ~0.9 |

| Plant-Based | ||

| Soybeans (roasted) | ~1.8 | ~4.2 |

| Pumpkin Seeds | ~1.0 | ~5.2 |

| Peanuts | ~0.9 | ~2.8 |

| Lentils (cooked) | ~0.4 | ~0.7 |

| Quinoa (cooked) | ~0.3 | ~0.4 |

| Spirulina (dried) | ~3.0 | ~4.1 |

Note: Values are approximate and can vary based on preparation and specific product.

Endogenous Levels of Thr-Arg and its Constituent Amino Acids

Similar to natural sources, there is a significant lack of data on the endogenous concentrations of the Thr-Arg dipeptide in human tissues and fluids. It is hypothesized that dipeptides absorbed from the gut are rapidly hydrolyzed into their constituent amino acids by peptidases in the intestinal cells and liver. Consequently, systemic plasma concentrations of Thr-Arg are expected to be very low or undetectable under normal physiological conditions.

In contrast, the endogenous levels of L-Threonine and L-Arginine in human plasma are well-characterized.

Table 2: Endogenous Levels of L-Threonine and L-Arginine in Human Plasma

| Amino Acid | Typical Plasma Concentration (μmol/L) |

| L-Threonine | 80 - 200 |

| L-Arginine | 40 - 115 |

Note: Reference ranges can vary between laboratories and patient populations.

Experimental Protocols for Quantification of Thr-Arg

The quantification of dipeptides such as Thr-Arg in biological matrices like plasma or tissue homogenates requires highly sensitive and specific analytical techniques. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the chromatographic separation of the target analyte (Thr-Arg) from other components in the sample, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for Thr-Arg, which provides high selectivity and allows for accurate quantification.

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar dipeptides.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: A specific precursor ion (the protonated molecular weight of Thr-Arg) and a specific product ion (a fragment of Thr-Arg) would need to be determined by infusing a pure standard of Thr-Arg.

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

Signaling Pathways

There is no direct evidence in the scientific literature to suggest that the dipeptide Thr-Arg has a specific signaling function. The biological activities of its constituent amino acids, however, are well-established.

-

L-Arginine: A crucial substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

L-Threonine: An essential amino acid for protein synthesis. The hydroxyl group in its side chain is a key site for post-translational modifications, specifically O-linked glycosylation and phosphorylation by serine/threonine kinases, which are fundamental to a vast number of cellular signaling pathways.

Visualizations

Caption: Experimental workflow for the quantification of Thr-Arg.

Caption: Formation of the Thr-Arg dipeptide.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Thr-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support. This document provides a detailed protocol for the synthesis of the dipeptide H-Thr-Arg-OH using Fmoc/tBu chemistry. Threonine and Arginine are key amino acids in many biologically active peptides, and their successful incorporation requires careful selection of protecting groups and coupling strategies. Arginine, in particular, presents challenges due to the steric hindrance of its guanidinium side chain and the potential for δ-lactam formation upon activation. This protocol outlines a robust method to achieve high purity and yield of the target dipeptide.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis of this compound.

| Category | Item | Grade | Supplier |

| Resin | Wang Resin, 100-200 mesh, 0.5-1.0 mmol/g | Peptide Synthesis Grade | Standard Supplier |

| Amino Acids | Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | Standard Supplier |

| Fmoc-Thr(tBu)-OH | Peptide Synthesis Grade | Standard Supplier | |

| Coupling Reagents | HBTU (HBTU) | Peptide Synthesis Grade | Standard Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Standard Supplier | |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Standard Supplier | |

| Bases | N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |

| Piperidine | ACS Grade | Standard Supplier | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |

| Diethyl ether, cold | ACS Grade | Standard Supplier | |

| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | |

| Deionized Water (H₂O) | |||

| Purification | Acetonitrile (ACN) | HPLC Grade | Standard Supplier |

| Water | HPLC Grade | Standard Supplier |

Experimental Workflow

The synthesis of this compound follows a multi-step process, beginning with the loading of the first amino acid onto the solid support and culminating in the purification and characterization of the final product.

Caption: Overall workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)

This protocol describes the initial swelling of the Wang resin and the subsequent attachment of the C-terminal amino acid, Fmoc-Arg(Pbf)-OH.

Reagent Quantities for Loading

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Arg(Pbf)-OH | 2.0 |

| DIC | 2.0 |

| HOBt | 2.0 |

| DIPEA | 4.0 |

Procedure:

-

Resin Swelling: Swell 1.0 g of Wang resin in DMF (10-15 mL) for 1 hour in a reaction vessel with gentle agitation.

-

Reagent Preparation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF.

-

Activation and Loading: Add DIC (2.0 eq) and DIPEA (4.0 eq) to the dissolved amino acid mixture and immediately add it to the swollen resin.

-

Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and finally DMF (3x).

-

Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

-

Final Wash: Wash the resin as described in step 5.

Protocol 2: Fmoc Deprotection

This protocol is used to remove the Nα-Fmoc protecting group, exposing the free amine for the next coupling step.

Caption: The cycle for the removal of the Fmoc protecting group.

Procedure:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 2 minutes. Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Protocol 3: Second Amino Acid Coupling (Fmoc-Thr(tBu)-OH)

Due to the steric bulk of the Pbf protecting group on Arginine, a double coupling strategy is recommended to ensure complete acylation.

Reagent Quantities for Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Thr(tBu)-OH | 3.0 |

| HBTU | 2.9 |

| DIPEA | 6.0 |

Procedure:

-

First Coupling:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3.0 eq) and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin-bound Arginine.

-

Agitate the reaction mixture for 1-2 hours.[1]

-

Drain the reaction solution and wash the resin with DMF (3x).

-

-

Second Coupling:

-

Repeat the first coupling step with a fresh solution of activated Fmoc-Thr(tBu)-OH.

-

After the second coupling, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

-

Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A blue or purple color indicates an incomplete reaction.[1]

Protocol 4: Final Fmoc Deprotection and Cleavage

This protocol details the removal of the final Fmoc group and the cleavage of the dipeptide from the Wang resin, along with the simultaneous removal of the Pbf and tBu side-chain protecting groups.

Cleavage Cocktail Composition

| Reagent | Volume Percentage (%) |

| TFA | 95.0 |

| TIS | 2.5 |

| H₂O | 2.5 |

Procedure:

-

Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 2.

-

Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF (3x), followed by DCM (3x). Dry the resin under vacuum for at least 1 hour.

-

Cleavage:

-

Prepare the cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.[2]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA (2x 0.5 mL) and combine the filtrates.

-

-

Peptide Precipitation:

-

In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

-

Slowly add the TFA filtrate to the cold ether while gently vortexing.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

-

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide is purified using RP-HPLC to isolate the target dipeptide from synthesis-related impurities.[3]

HPLC Parameters

| Parameter | Condition |

| Column | C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-30% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

Procedure:

-